Cas no 946270-79-7 (3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one)

3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-7-(4-fluorophenyl)-1,2,4-triazolo[4,3-a]pyrazin-8(7H)-one
- 3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one
-
- インチ: 1S/C13H11FN4O/c1-2-11-15-16-12-13(19)17(7-8-18(11)12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
- InChIKey: WYVOTBTYKQGORN-UHFFFAOYSA-N
- ほほえんだ: C12=NN=C(CC)N1C=CN(C1=CC=C(F)C=C1)C2=O
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ゆうかいてん: >300 °C
- ふってん: 490.6±47.0 °C(Predicted)
- 酸性度係数(pKa): 0.09±0.20(Predicted)
3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-2573-10μmol |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-1mg |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-40mg |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-2μmol |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-5μmol |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-20mg |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-2mg |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-10mg |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-5mg |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F3222-2573-15mg |
3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
946270-79-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one 関連文献
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-oneに関する追加情報
Recent Advances in the Study of 3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one (CAS: 946270-79-7)
The compound 3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one (CAS: 946270-79-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazolopyrazine core, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and as a scaffold for drug discovery. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic relevance.
One of the key areas of investigation has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one exhibits selective inhibition against specific kinase targets, with notable potency and favorable pharmacokinetic properties. These findings suggest its potential as a lead compound for the development of novel kinase-targeted therapies.
In addition to its kinase inhibitory activity, recent research has explored the compound's potential in other therapeutic areas. For instance, studies have investigated its anti-inflammatory and immunomodulatory effects, revealing its ability to modulate key inflammatory cytokines and signaling pathways. Furthermore, structural analogs of the compound have been synthesized and evaluated to optimize its pharmacological profile, with some derivatives showing enhanced efficacy and reduced off-target effects. These efforts highlight the versatility of the triazolopyrazine scaffold and its applicability in diverse drug discovery programs.
The synthesis of 3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one has also been a focal point of recent research. Advances in synthetic methodologies have enabled more efficient and scalable routes to produce the compound and its derivatives. Notably, green chemistry approaches have been employed to minimize environmental impact and improve yield. These developments are crucial for facilitating further preclinical and clinical studies, ensuring a sustainable supply of the compound for research and potential therapeutic use.
Despite these promising advancements, challenges remain in the development of 3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical evaluation. Ongoing research aims to elucidate the compound's safety profile and optimize its formulation for clinical translation. Collaborative efforts between academia and industry will be essential to overcome these hurdles and realize the full potential of this compound.
In conclusion, 3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one (CAS: 946270-79-7) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a valuable scaffold for the development of novel therapeutics. Continued research and innovation will be key to unlocking its therapeutic potential and addressing the unmet medical needs in various disease areas.
946270-79-7 (3-ethyl-7-(4-fluorophenyl)-7H,8H-1,2,4triazolo4,3-apyrazin-8-one) 関連製品
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 638139-53-4((5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1241689-39-3(N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide)
- 899356-74-2(4-(2-phenoxyphenyl)piperidine)
- 2137636-72-5(1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)
- 1864052-48-1(1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride)
- 1261560-53-5(2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol)
- 171777-67-6(4-Nitrobenzoyl-d4 Chloride)
- 341009-06-1(2-(3-bromophenyl)propanenitrile)
- 2770487-00-6(3-(3-Fluorophenyl)azetidine-2-carboxylic acid)




